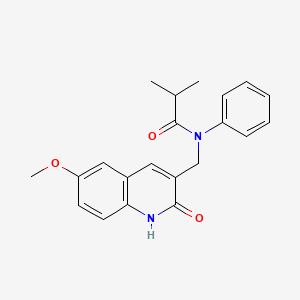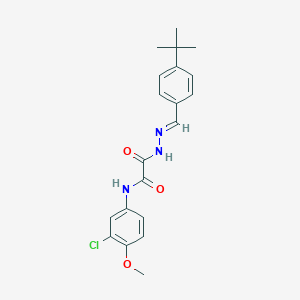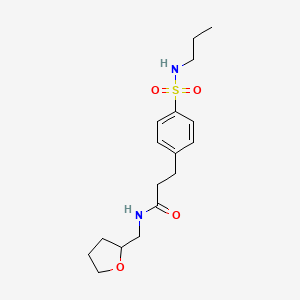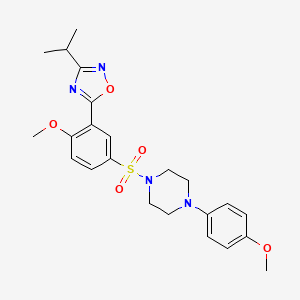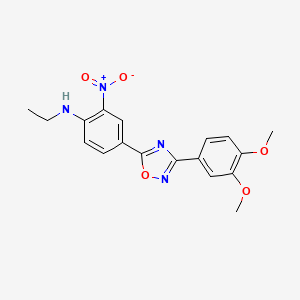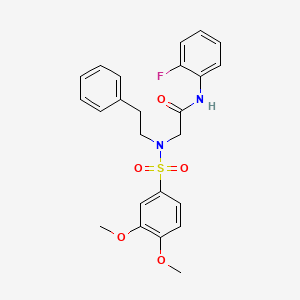
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide, also known as DPPF, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DPPF is a sulfonamide-based compound that has been synthesized using various methods.
Mecanismo De Acción
The mechanism of action of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide is not fully understood. However, it has been proposed that 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide inhibits the activity of enzymes involved in various cellular processes. For example, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has also been shown to inhibit the activity of carbonic anhydrase, an enzyme involved in the regulation of pH in the body.
Biochemical and Physiological Effects:
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to have various biochemical and physiological effects. For example, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has also been shown to reduce the production of reactive oxygen species (ROS) in cells, which can cause oxidative stress and damage to cellular components. Furthermore, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide is its potential use as a therapeutic agent for various diseases. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to have potent anti-cancer, anti-inflammatory, and antibacterial activities. Furthermore, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide is relatively easy to synthesize and can be produced in good yields. However, there are also some limitations to the use of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide in lab experiments. For example, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to have low solubility in water, which can make it difficult to use in certain experiments. Furthermore, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide. One area of future research is the development of more efficient and cost-effective synthesis methods for 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide. Another area of future research is the study of the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide in vivo. Furthermore, the potential use of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide as a therapeutic agent for various diseases, including cancer, inflammation, and bacterial infections, should be further explored. Finally, the development of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide derivatives with improved solubility and reduced cytotoxicity could also be a promising direction for future research.
Conclusion:
In conclusion, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide is a sulfonamide-based compound that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been synthesized using various methods and has been extensively studied for its potential use as a therapeutic agent for various diseases. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to have potent anti-cancer, anti-inflammatory, and antibacterial activities. However, there are also some limitations to the use of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide in lab experiments. Future research should focus on the development of more efficient synthesis methods, the study of the pharmacokinetics and pharmacodynamics of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide in vivo, and the potential use of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide as a therapeutic agent for various diseases.
Métodos De Síntesis
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been synthesized using various methods, including the reaction of 2-fluoroacetophenone with N-(2-phenylethyl)-p-toluenesulfonamide, followed by the reaction with 3,4-dimethoxybenzyl chloride. Another method involves the reaction of N-(2-fluorophenyl)acetamide with 3,4-dimethoxy-N-phenethylbenzenesulfonamide. Both methods have been reported to yield 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide in good yields.
Aplicaciones Científicas De Investigación
2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been extensively studied for its potential applications in various fields. One of the major applications of 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide is in cancer research. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has also been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in vitro. Furthermore, 2-(3,4-dimethoxy-N-phenethylphenylsulfonamido)-N-(2-fluorophenyl)acetamide has been studied for its potential use as an antibacterial agent. It has been shown to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Propiedades
IUPAC Name |
2-[(3,4-dimethoxyphenyl)sulfonyl-(2-phenylethyl)amino]-N-(2-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O5S/c1-31-22-13-12-19(16-23(22)32-2)33(29,30)27(15-14-18-8-4-3-5-9-18)17-24(28)26-21-11-7-6-10-20(21)25/h3-13,16H,14-15,17H2,1-2H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFMQDFAFKFYCAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NC3=CC=CC=C3F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-(2-phenylethyl)glycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

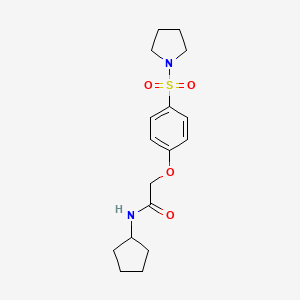
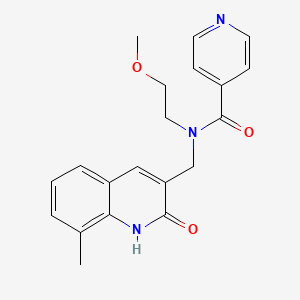

![2-ethoxy-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711963.png)
